1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol . This compound is characterized by the presence of a cyclopentane ring, a carboxylic acid group, and a phenylethenylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with 2-phenylethenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethenylsulfonylamino group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
1-(2-Phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: This compound lacks the phenylethenylsulfonylamino group and has different chemical properties and applications.
Phenylethenesulfonamido derivatives: These compounds share the phenylethenesulfonamido group but differ in the rest of their molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO4S |
---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
1-(2-phenylethenylsulfonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17) |
InChI Key |
PJMXTCRVCWSTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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